molecular formula C9H13ClN2 B12967106 (S)-Cyclopropyl(pyridin-3-yl)methanamine hydrochloride

(S)-Cyclopropyl(pyridin-3-yl)methanamine hydrochloride

Cat. No.: B12967106
M. Wt: 184.66 g/mol
InChI Key: CKSAHTDULHGHCE-FVGYRXGTSA-N
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Description

(S)-Cyclopropyl(pyridin-3-yl)methanamine hydrochloride is a chiral amine compound that features a cyclopropyl group attached to a pyridin-3-yl moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Cyclopropyl(pyridin-3-yl)methanamine hydrochloride typically involves the following steps:

    Pyridine Functionalization: The pyridin-3-yl moiety can be introduced via cross-coupling reactions such as Suzuki or Stille coupling, using pyridine derivatives and appropriate organometallic reagents.

    Amine Introduction: The amine group can be introduced through reductive amination or nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. Key considerations include the choice of solvents, catalysts, and purification techniques to minimize impurities and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-Cyclopropyl(pyridin-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form imines or nitriles using oxidizing agents such as hypervalent iodine or TEMPO.

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The pyridin-3-yl moiety can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hypervalent iodine (PhI(OAc)2) and TEMPO as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Organometallic reagents (e.g., Grignard reagents) and transition metal catalysts (e.g., palladium, nickel).

Major Products Formed

    Oxidation: Imines, nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

(S)-Cyclopropyl(pyridin-3-yl)methanamine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a building block for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including its role in the development of new drugs targeting neurological and psychiatric disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals, where its unique structure contributes to the desired biological activity.

Mechanism of Action

The mechanism of action of (S)-Cyclopropyl(pyridin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its pharmacological profile.

Comparison with Similar Compounds

Similar Compounds

    N-(Pyridin-2-yl)amides: These compounds share the pyridine moiety and exhibit varied medicinal applications.

    Imidazo[1,2-a]pyridines: Known for their biological properties and used in pharmaceutical research.

    Pyrazolo[3,4-b]pyridines: Another class of heterocyclic compounds with significant biomedical applications.

Uniqueness

(S)-Cyclopropyl(pyridin-3-yl)methanamine hydrochloride is unique due to its chiral cyclopropyl group, which imparts distinct stereochemical properties and potential for enantioselective interactions with biological targets. This uniqueness makes it a valuable compound for developing new therapeutic agents with specific activity profiles.

Properties

Molecular Formula

C9H13ClN2

Molecular Weight

184.66 g/mol

IUPAC Name

(S)-cyclopropyl(pyridin-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C9H12N2.ClH/c10-9(7-3-4-7)8-2-1-5-11-6-8;/h1-2,5-7,9H,3-4,10H2;1H/t9-;/m0./s1

InChI Key

CKSAHTDULHGHCE-FVGYRXGTSA-N

Isomeric SMILES

C1CC1[C@@H](C2=CN=CC=C2)N.Cl

Canonical SMILES

C1CC1C(C2=CN=CC=C2)N.Cl

Origin of Product

United States

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